molecular formula C5H7ClN2O B8395224 (4-chloro-1-methyl-1H-imidazol-5-yl)methanol

(4-chloro-1-methyl-1H-imidazol-5-yl)methanol

Cat. No. B8395224
M. Wt: 146.57 g/mol
InChI Key: IGPUDBXSRWICAD-UHFFFAOYSA-N
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Patent
US09040538B2

Procedure details

To the solution of (1-methyl-1H-imidazol-5-yl)methanol (1.14 g, 10 mmol) in dioxane (50 mL), in a 250 mL round bottom flask, was added 1-chloropyrrolidine-2,5-dione (1.38 g, 10 mmol). The resulting mixture was stirred at room temperature overnight. Dioxane was removed under vacuum to provide (4-chloro-1-methyl-1H-imidazol-5-yl)methanol. The crude (4-chloro-1-methyl-1H-imidazol-5-yl)methanol was dissolved in 40 mL of chloroform, followed by addition of tribromophosphane (1.9 mL, 20 mmol). The resulting mixture was stirred at room temperature overnight. The solvent was evaporated to provide 5-(bromomethyl)-4-chloro-1-methyl-1H-imidazole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[CH:4][N:5]([CH3:9])[C:6]=1[CH2:7]O.[Br:10]P(Br)Br>C(Cl)(Cl)Cl>[Br:10][CH2:7][C:6]1[N:5]([CH3:9])[CH:4]=[N:3][C:2]=1[Cl:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=CN(C1CO)C
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
1.9 mL
Type
reactant
Smiles
BrP(Br)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrCC1=C(N=CN1C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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